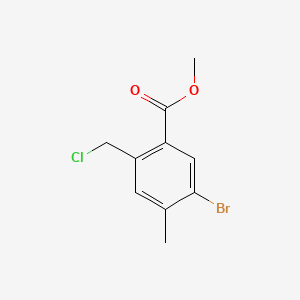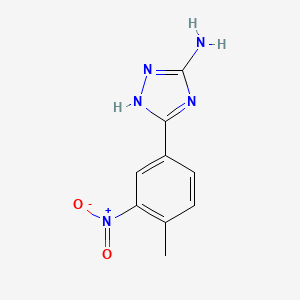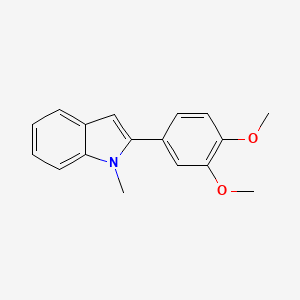![molecular formula C17H16O B15333343 3-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15333343.png)
3-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with a unique structure that combines a phenyl group with a tetrahydrobenzoannulene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multistep reactions. One common method includes the condensation of cycloheptanone with benzaldehyde in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The pathways involved often include modulation of signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo 7annulene-1,3-dicarbonitriles : These compounds share a similar core structure but have different functional groups, leading to varied chemical properties and applications .
- 3-Hydroxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : This compound has a hydroxyl group instead of a phenyl group, affecting its reactivity and potential uses .
Uniqueness
3-Phenyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific combination of a phenyl group with a tetrahydrobenzoannulene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C17H16O |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
3-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C17H16O/c18-17-9-5-4-8-14-10-11-15(12-16(14)17)13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2 |
Clave InChI |
NQLLVOYRANVRQR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C2=C(C1)C=CC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester](/img/structure/B15333298.png)


![(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B15333328.png)
![3-Iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15333333.png)

![1-[4-Chloro-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B15333349.png)

![8-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B15333361.png)


